
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide
Overview
Description
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazole ring and an acetamide functional group. This compound is hypothesized to exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The molecular formula of this compound is C20H19N3O4S2, with a molecular weight of approximately 429.5 g/mol. Its structure consists of:
- Thiazole Ring : Known for its diverse pharmacological properties.
- Acetamide Group : Contributes to the compound's potential biological reactivity.
- Methoxyphenoxy Substituent : Enhances solubility and may influence biological interactions.
Biological Activities
Preliminary studies indicate that this compound may exhibit the following biological activities:
- Antimicrobial Activity : The thiazole moiety is associated with antimicrobial properties, which could be enhanced by the compound's overall structure.
- Anticancer Properties : Similar thiazole compounds have demonstrated anti-proliferative effects against various cancer cell lines. For instance, derivatives of 2-amino-thiazoles have shown significant cytotoxicity against human leukemia and hepatocellular carcinoma cells .
- Structure-Activity Relationship (SAR) : The specific substitution pattern on both the thiazole and acetamide moieties suggests that this compound may have enhanced biological activity compared to structurally similar compounds.
Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole-based compounds, including derivatives similar to this compound. Key findings include:
Table 1: Comparative Biological Activity of Thiazole Derivatives
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial |
N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |
N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |
These compounds share structural features with this compound, indicating that structural modifications can significantly influence their biological activities.
Case Studies
Recent literature highlights the promising anticancer properties of thiazole derivatives. For example, a study evaluated the cytotoxic effects of 4-substituted thiazoles against human chronic myeloid leukemia cell lines, demonstrating significant anti-proliferative activity . Another investigation reported that certain thiazole derivatives exhibited potent inhibitory effects on specific cancer cell lines, suggesting their potential as therapeutic agents in oncology.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(2-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-26-14-9-5-6-10-15(14)27-11-17(25)22-19-18(13-7-3-2-4-8-13)23-20(29-19)28-12-16(21)24/h2-10H,11-12H2,1H3,(H2,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRJJLRBNNCNHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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